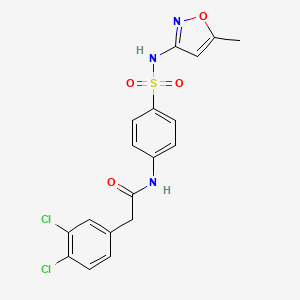
5,5'-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid: is a complex organic compound with the molecular formula C23H14O12 and a molecular weight of 482.35 g/mol . This compound is characterized by its white solid form, which is insoluble in water but soluble in organic solvents such as chloroform and xylene . It is primarily used as an intermediate in the synthesis of high-performance polymers and fluorescent dyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid typically involves a multi-step chemical process. The specific synthetic route can vary depending on the desired purity and yield. One common method involves the reaction of 5-carboxy-1,3-phenylene with formaldehyde and subsequent oxidation to form the bis(methylene)bis(oxy)diisophthalic acid structure .
Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale synthesis. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of high-performance polymers and materials with specific functional properties .
- Employed in the development of fluorescent dyes for various applications.
Biology and Medicine:
- Potential use in the development of drug delivery systems due to its ability to form stable complexes with metal ions .
- Investigated for its role in the synthesis of bioactive compounds.
Industry:
- Utilized in the production of advanced materials for electronics and photonics .
- Applied in the manufacturing of specialty chemicals and coatings.
Mecanismo De Acción
The mechanism by which 5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic processes and the stabilization of reactive intermediates . The compound’s structure allows it to participate in coordination chemistry, making it valuable in the synthesis of metal-organic frameworks and other complex materials .
Comparación Con Compuestos Similares
- 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid
- 5,5’-((Ethane-1,2-diyl)bis(oxy))diisophthalic acid
Comparison:
- 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid: Similar in structure but lacks the methylene bridge, which can influence its reactivity and applications .
- 5,5’-((Ethane-1,2-diyl)bis(oxy))diisophthalic acid: Contains an ethane bridge instead of a methylene bridge, affecting its flexibility and coordination properties .
The unique structure of 5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid, with its methylene bridges, provides distinct advantages in terms of stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C25H18O12 |
|---|---|
Peso molecular |
510.4 g/mol |
Nombre IUPAC |
5-[[3-carboxy-5-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C25H18O12/c26-21(27)14-2-12(10-36-19-6-15(22(28)29)4-16(7-19)23(30)31)1-13(3-14)11-37-20-8-17(24(32)33)5-18(9-20)25(34)35/h1-9H,10-11H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) |
Clave InChI |
TVSOWOCPQXTATN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B12512730.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512742.png)
![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)

![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)

![3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)


![11-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)benzo[b][1]benzazepine](/img/structure/B12512789.png)
![N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine](/img/structure/B12512792.png)
![2-[[2-[(Ethoxycarbonylamino)-oxomethyl]-3-oxobut-1-enyl]amino]-3-thiophenecarboxylic acid methyl ester](/img/structure/B12512796.png)
![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12512799.png)
